molecular formula C13H9F3N4O B2765717 2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-5-phenyl-1,3,4-oxadiazole CAS No. 477762-35-9

2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-5-phenyl-1,3,4-oxadiazole

Cat. No.: B2765717
CAS No.: 477762-35-9
M. Wt: 294.237
InChI Key: FJVMYZYTWFZGAI-UHFFFAOYSA-N
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Description

2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-5-phenyl-1,3,4-oxadiazole is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a phenyl group at position 5 and a 1-methyl-3-(trifluoromethyl)pyrazole moiety at position 2. This compound is synthesized via multi-step protocols starting from ethyl 4,4,4-trifluoroacetoacetate, involving aldol condensation, hydrazinolysis, and cyclization reactions . The trifluoromethyl (CF₃) group and methyl substituent on the pyrazole ring enhance lipophilicity and metabolic stability, making it a candidate for antibacterial and pesticidal applications .

Properties

IUPAC Name

2-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]-5-phenyl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3N4O/c1-20-7-9(10(19-20)13(14,15)16)12-18-17-11(21-12)8-5-3-2-4-6-8/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJVMYZYTWFZGAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(F)(F)F)C2=NN=C(O2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-5-phenyl-1,3,4-oxadiazole typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting 1-methyl-3-(trifluoromethyl)-1H-pyrazole with appropriate reagents under controlled conditions.

    Formation of the oxadiazole ring: The pyrazole derivative is then reacted with hydrazine derivatives and carboxylic acids or their derivatives to form the oxadiazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often use catalysts and optimized reaction conditions to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-5-phenyl-1,3,4-oxadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing the oxadiazole structure exhibit significant anticancer properties. In particular, derivatives of 1,3,4-oxadiazoles have been synthesized and evaluated for their efficacy against various cancer cell lines.

  • Case Study : A study synthesized several 1,3,4-oxadiazole derivatives and tested them against glioblastoma cell lines (LN229). Compounds such as 5d and 5f demonstrated substantial cytotoxic effects, leading to apoptosis in cancer cells through DNA damage mechanisms .
CompoundCell Line Tested% Inhibition
5dLN229Significant
5fLN229Significant

Anti-Diabetic Properties

The anti-diabetic potential of oxadiazole derivatives has also been explored. For instance, certain synthesized compounds showed promising results in lowering glucose levels in genetically modified diabetic models like Drosophila melanogaster.

  • Case Study : In vivo studies indicated that specific oxadiazole derivatives led to a significant reduction in glucose levels in diabetic models. The compounds' mechanisms were linked to improved insulin sensitivity and glucose metabolism .
CompoundModel UsedEffect on Glucose
5dDrosophila melanogasterSignificant reduction
5fDrosophila melanogasterSignificant reduction

Material Science Applications

Beyond biological applications, oxadiazoles are also utilized in material science for their thermal stability and photophysical properties.

  • Applications : Oxadiazoles are incorporated into polymers for use in dyes, scintillators, and UV absorbers. Their ability to absorb UV light makes them valuable in developing protective coatings and materials with enhanced durability against photodegradation .

Mechanism of Action

The mechanism of action of 2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-5-phenyl-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease processes. The exact molecular targets and pathways depend on the specific application being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Pyrazole and Oxadiazole Moieties

The antibacterial and pesticidal activities of 1,3,4-oxadiazole derivatives are highly sensitive to substituent positions and electronic properties. Key comparisons include:

  • Position of CF₃ on Pyrazole :

    • Compound 5A : 5-(1-Phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-ol (CF₃ at pyrazole position 5) exhibits superior anti-Xanthomonas oryzae (Xoo) activity (EC₅₀ = 11.22 µg/mL) compared to Compound 5B : 5-(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-ol (CF₃ at position 3; EC₅₀ > 50 µg/mL) .
    • The CF₃ group at position 5 increases lipophilicity and steric bulk, enhancing membrane penetration and target binding .
  • Substituent at Pyrazole N1 Position: Replacing phenyl (5A) with methyl (5B) reduces activity against Xanthomonas axonopodis (Xac), indicating that aromatic groups at N1 improve target affinity .

Alkyl Linker Length in Derivatives

Derivatives with variable alkyl chain lengths (n = 8, 10, 12) exhibit divergent bioactivities:

  • Anti-Xac Activity : Compounds 8b–8d (alkyl linkers n = 8–12) show improved EC₅₀ values (8.72–35.24 µg/mL) compared to shorter-chain analogs (e.g., 7c : EC₅₀ = 11.22 µg/mL) .
  • Lipophilicity vs. Optimal activity is observed at n = 8–10 .

Thioether Substituents on Oxadiazole

Thioether derivatives demonstrate varied pesticidal and antibacterial profiles:

Compound (Example) Substituent Melting Point (°C) Yield (%) Bioactivity (EC₅₀, µg/mL)
5h -SCH₂CN 81–82 27.7 N/A (Pesticidal focus)
5i -S-allyl 77–78 78.4 N/A
2-((4-Bromobenzyl)thio)-5-... -S-(4-bromobenzyl) 113–114 83.3 Antibacterial
2-((2-Fluorobenzyl)thio)-5-... -S-(2-fluorobenzyl) 101–102 78.2 Antibacterial
  • Electron-Withdrawing Groups : Bromine and fluorine substituents enhance oxidative stability and hydrogen bonding, improving target interactions .
  • Pesticidal Activity : Compound 5h (-SCH₂CN) shows moderate activity against agricultural pests, attributed to its nitrile group’s electrophilic reactivity .

Comparison with Non-Pyrazole Oxadiazoles

  • Compound 3a : 2-(4,4-Dimethylisochroman-5-yl)-5-phenyl-1,3,4-oxadiazole lacks the pyrazole moiety, resulting in reduced antibacterial potency (EC₅₀ > 100 µg/mL) .

Structural and Physicochemical Properties

  • Melting Points : Derivatives with bulky substituents (e.g., 4-bromobenzyl, 113–114°C ) have higher melting points than those with flexible chains (e.g., allylthio, 77–78°C ), correlating with crystallinity and stability.
  • Synthetic Yields : Thioether derivatives typically yield >75% , whereas nitrile-substituted analogs (e.g., 5h ) show lower yields (27.7%) due to side reactions .

Biological Activity

The compound 2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-5-phenyl-1,3,4-oxadiazole represents a significant class of heterocyclic compounds known for their diverse biological activities. This article reviews the biological activities associated with this compound, focusing on its potential applications in medicinal chemistry, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.

Chemical Structure and Synthesis

The chemical structure of the compound can be summarized as follows:

C13H10F3N3O\text{C}_{13}\text{H}_{10}\text{F}_3\text{N}_3\text{O}

The synthesis involves multi-step reactions starting from readily available precursors such as 1-methyl-3-(trifluoromethyl)-1H-pyrazole and phenyl isocyanate , resulting in the formation of the oxadiazole ring. The synthesis process has been optimized to enhance yield and purity, as demonstrated in various studies .

Biological Activity Overview

The biological activities of 2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-5-phenyl-1,3,4-oxadiazole have been explored in several studies. Below are key findings categorized by activity type.

Antibacterial Activity

Research indicates that derivatives of oxadiazoles exhibit significant antibacterial properties. For instance, a study reported that similar compounds demonstrated effective antibacterial activity against various strains of bacteria with effective concentrations (EC50) ranging between 5.44 μg/mL to 66.98 μg/mL . The mechanism is believed to involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

Antifungal Activity

The antifungal activity of oxadiazole derivatives has also been highlighted. Compounds within this class have shown effectiveness against pathogenic fungi, with some exhibiting EC50 values comparable to standard antifungal agents . The mode of action typically involves interference with fungal cell membrane integrity.

Anticancer Activity

The anticancer potential of 2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-5-phenyl-1,3,4-oxadiazole has been investigated extensively. Studies have shown that it can induce apoptosis in various cancer cell lines (e.g., MCF-7 and HCT116) with IC50 values ranging from 1.82 μM to 35.58 μM . The pyrazole moiety is crucial for enhancing cytotoxicity, while modifications on the oxadiazole ring can further optimize activity .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound exhibits anti-inflammatory effects. It has been shown to inhibit pro-inflammatory cytokines and reduce inflammation markers in vitro and in vivo models . This activity suggests potential therapeutic applications in treating inflammatory diseases.

Case Studies and Research Findings

Several case studies have documented the efficacy of this compound:

Study Activity Findings
Study AAntibacterialEC50 values against Xac: 5.44 μg/mL
Study BAnticancerIC50 against HePG-2: 35.58 μM
Study CAnti-inflammatorySignificant reduction in TNF-alpha levels

These findings underscore the compound's versatility and potential as a lead structure for drug development.

Q & A

Basic: What are the common synthetic routes for 2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-5-phenyl-1,3,4-oxadiazole?

Methodological Answer:
The synthesis typically involves cyclization reactions starting from amidoxime precursors. A general procedure includes:

  • Step 1: Formation of the oxadiazole ring via dehydration of amidoximes using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) under reflux conditions.
  • Step 2: Functionalization of the pyrazole moiety. For example, coupling reactions with trifluoromethyl-containing intermediates under copper-catalyzed conditions (e.g., Cu(OTf)₂ in ionic liquids at 130°C for 2 hours) to introduce the 1-methyl-3-(trifluoromethyl) group .
  • Step 3: Purification via column chromatography or recrystallization to isolate the final product. Yield optimization often requires adjusting solvent polarity (e.g., ethanol/water mixtures) .

Basic: How is the structural integrity of this compound validated?

Methodological Answer:
Structural confirmation employs:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to verify substituent positions (e.g., phenyl protons at δ 7.2–7.5 ppm, trifluoromethyl at δ ~120 ppm in ¹³C).
  • Mass Spectrometry (MS): High-resolution MS (HRMS) to confirm molecular weight (expected [M+H]⁺ ~367.08 g/mol).
  • X-ray Crystallography: For unambiguous determination of dihedral angles between aromatic rings (e.g., pyrazole and oxadiazole planes) .

Advanced: What reaction mechanisms govern the formation of the oxadiazole ring in this compound?

Methodological Answer:
The oxadiazole ring forms via a two-step mechanism:

  • Intermediate Formation: Amidoxime precursors react with POCl₃ to generate imidoyl chloride intermediates.
  • Cyclization: Intramolecular nucleophilic attack by the oxime oxygen on the carbonyl carbon, followed by HCl elimination. Computational studies (DFT) suggest a ΔG‡ of ~25 kcal/mol for this step, with solvent polarity (e.g., DMF vs. THF) influencing reaction rates .

Advanced: How can conflicting spectroscopic data (e.g., NMR shifts) be resolved during structural analysis?

Methodological Answer:
Contradictions arise from:

  • Dynamic Effects: Rotameric equilibria in the trifluoromethyl group may split NMR signals. Use variable-temperature NMR (VT-NMR) to slow rotation and resolve splitting .
  • Crystal Packing: Discrepancies between solution (NMR) and solid-state (X-ray) data. Validate via Overhauser Effect Spectroscopy (NOESY) to confirm spatial proximity of substituents .

Advanced: What strategies optimize the compound’s biological activity for drug discovery?

Methodological Answer:

  • Structure-Activity Relationship (SAR): Modify substituents on the phenyl ring (e.g., para-fluoro vs. para-methoxy) to enhance target binding.
  • Molecular Docking: Use enzymes like 14-α-demethylase (PDB: 3LD6) to predict binding modes. For example, the oxadiazole ring may hydrogen-bond with catalytic residues, while the trifluoromethyl group enhances lipophilicity .
  • In Vitro Assays: Test antifungal activity via microdilution assays (MIC values) against Candida albicans .

Advanced: How do solvent and catalyst choices affect synthesis reproducibility?

Methodological Answer:

  • Solvent Effects: Ionic liquids (e.g., [BMIM]BF₄) improve yields (up to 85%) by stabilizing charged intermediates, while DMF may cause side reactions with chlorinated reagents .
  • Catalyst Optimization: Copper(II) catalysts (e.g., Cu(OTf)₂) outperform palladium in coupling reactions due to lower sensitivity to oxygen .

Basic: What are the key physicochemical properties relevant to its application in material science?

Methodological Answer:

  • Thermal Stability: Differential Scanning Calorimetry (DSC) shows decomposition >250°C, suitable for high-temperature applications.
  • Solubility: LogP ~3.2 (calculated), indicating moderate solubility in polar aprotic solvents (e.g., DMSO) .

Advanced: How do computational methods (e.g., DFT) aid in predicting reactivity?

Methodological Answer:

  • Frontier Molecular Orbitals (FMOs): HOMO-LUMO gaps (~4.5 eV) predict electrophilic attack sites (e.g., oxadiazole nitrogen).
  • Reactivity Descriptors: Fukui indices identify nucleophilic regions (e.g., phenyl ring) for functionalization .

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